1-Butanol, sal de antimonio(3+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

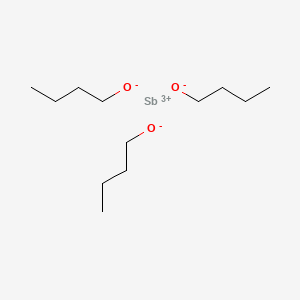

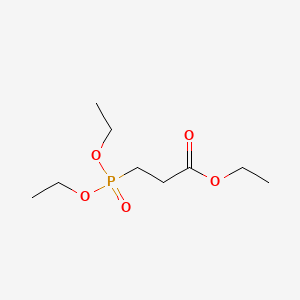

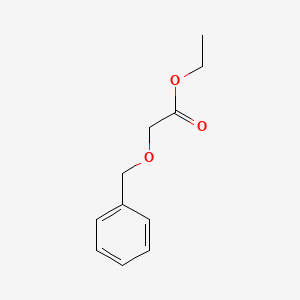

1-Butanol, antimony(3+) salt is a chemical compound with the molecular formula C12H27O3Sb. It is also known as antimony(III) n-butoxide. This compound is characterized by the presence of antimony in the +3 oxidation state, coordinated with three butanol molecules. It is commonly used in various scientific and industrial applications due to its unique properties.

Aplicaciones Científicas De Investigación

Extracción líquido-líquido en la producción de biocombustibles

El compuesto ha sido estudiado por su papel en el equilibrio líquido-líquido (LLE) de sistemas que contienen 1-butanol, agua y diversas sales inorgánicas . Esto es particularmente relevante en el contexto de la producción de bio-butanol, donde la separación del butanol del caldo de fermentación es un desafío significativo. La presencia de sal de antimonio(3+) puede influir en las solubilidades mutuas de los solventes, lo que lleva a un mayor grado de separación de fases, lo cual es crucial para los procesos de extracción de biocombustibles eficientes.

Actividad antitumoral en oncología

Los compuestos de antimonio, incluyendo el antimonio(3+);butan-1-olato, han mostrado potencial en el tratamiento del cáncer. Se han comparado con los fármacos anticancerígenos clásicos de platino y pueden ofrecer un espectro más amplio de actividad antitumoral . La investigación sugiere que estos compuestos podrían desarrollarse en inhibidores más específicos y efectivos para terapias anticancerígenas dirigidas a fosfatasas.

Ingeniería genética de microorganismos

El compuesto ha sido mencionado en el contexto de la ingeniería genética de huéspedes no nativos para la producción de 1-butanol . La capacidad de diseñar microorganismos para producir biocombustibles como el 1-butanol es un enfoque prometedor hacia la sostenibilidad, y las sales de antimonio(3+) pueden desempeñar un papel en la optimización de estos procesos.

Retardancia de llama en materiales

Las sales de antimonio(3+) se utilizan como sinergistas retardantes de llama en combinación con compuestos halogenados. Se incorporan a plásticos, pinturas, adhesivos, selladores, cauchos y revestimientos textiles para mejorar la resistencia al fuego .

Síntesis y propiedades de nanopartículas

Los óxidos de antimonio, que pueden derivarse de las sales de antimonio(3+), son materiales clave en la síntesis de nanopartículas. Estas nanopartículas exhiben propiedades físicas y ópticas únicas y se sintetizan a través de diversos métodos que afectan su tamaño, distribución, forma y estructura .

Aplicaciones en sensores y semiconductores

Las nanopartículas de óxido de antimonio, relacionadas con las sales de antimonio(3+), tienen aplicaciones en los campos de la detección química y los semiconductores. Sus propiedades únicas las hacen aptas para su uso en sensores y como componentes en dispositivos semiconductores .

Mecanismo De Acción

Target of Action

It’s known that 1-butanol, a component of the compound, has been studied for its effects on liquid-liquid equilibria in systems containing water and inorganic salts .

Mode of Action

It’s known that the presence of inorganic salts can affect the solubility and aggregation of 1-butanol . This suggests that the antimony(3+) salt may interact with its targets in a similar manner, affecting their solubility and aggregation.

Biochemical Pathways

1-butanol is involved in various biochemical processes, including the production of biofuels

Pharmacokinetics

It’s known that the presence of inorganic salts can affect the solubility of 1-butanol , which could potentially impact its bioavailability.

Result of Action

It’s known that 1-butanol can cause skin and eye irritation, respiratory irritation, and is harmful if swallowed or inhaled . These effects could potentially be attributed to the action of 1-Butanol, antimony(3+) salt.

Action Environment

The action, efficacy, and stability of 1-Butanol, antimony(3+) salt can be influenced by various environmental factors. For instance, the presence of inorganic salts can affect the solubility and aggregation of 1-Butanol . Additionally, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Butanol, antimony(3+) salt can be synthesized through the reaction of antimony trichloride with 1-butanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the antimony compound. The general reaction is as follows:

Propiedades

Número CAS |

2155-74-0 |

|---|---|

Fórmula molecular |

C4H10OSb |

Peso molecular |

195.88 g/mol |

Nombre IUPAC |

antimony(3+);butan-1-olate |

InChI |

InChI=1S/C4H10O.Sb/c1-2-3-4-5;/h5H,2-4H2,1H3; |

Clave InChI |

KDZDLLGMUHLMRZ-UHFFFAOYSA-N |

SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].[Sb+3] |

SMILES canónico |

CCCCO.[Sb] |

Key on ui other cas no. |

2155-74-0 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol](/img/structure/B1582587.png)

![5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1582590.png)